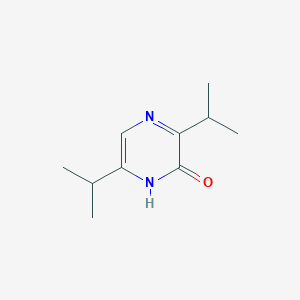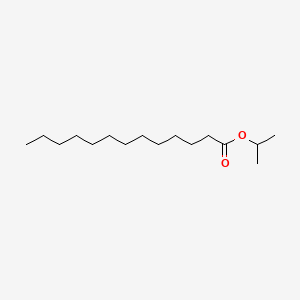![molecular formula C13H19NO8S2 B13780483 4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid CAS No. 93985-39-8](/img/no-structure.png)
4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with bis(methanesulfonyl)oxyethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for specific reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzoic acid core is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Sulfonation: The amine groups are then reacted with methanesulfonyl chloride to introduce the methanesulfonyl groups.
Esterification: The final step involves esterification to form the bis(methanesulfonyl)oxyethyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Biology: The compound’s functional groups make it useful in bioconjugation techniques, where it can be linked to biomolecules for various studies.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is employed in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mecanismo De Acción
The mechanism of action of 4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid involves its interaction with specific molecular targets. The methanesulfonyl groups can act as electrophiles, facilitating reactions with nucleophiles in biological systems. This interaction can modulate various pathways, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bis{2-[(methylsulfonyl)oxy]ethyl}amino)benzoic acid: Similar structure but with methyl groups instead of methanesulfonyl groups.
4-(Bis{2-[(ethylsulfonyl)oxy]ethyl}amino)benzoic acid: Similar structure but with ethyl groups instead of methanesulfonyl groups.
Uniqueness
4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid is unique due to its specific functional groups, which impart distinct chemical properties. These properties make it particularly valuable for certain reactions and applications, distinguishing it from similar compounds.
Propiedades
| 93985-39-8 | |
Fórmula molecular |
C13H19NO8S2 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
4-[bis(2-methylsulfonyloxyethyl)amino]benzoic acid |
InChI |
InChI=1S/C13H19NO8S2/c1-23(17,18)21-9-7-14(8-10-22-24(2,19)20)12-5-3-11(4-6-12)13(15)16/h3-6H,7-10H2,1-2H3,(H,15,16) |
Clave InChI |
DGLJGZXRIMUUSW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)

![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)
